6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
Description
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H12N2/c1-7-2-3-8-4-5-9-10(8)6-7/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
LLMMHXOXKHPEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=NN2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two principal synthetic routes for preparing 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine:
-
Hydrogenation of Pyrazolo[1,5-A]pyridines: : This method involves the hydrogenation of pyrazolo[1,5-A]pyridines using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure .
-
1,3-Dipolar Cycloaddition: : This route involves the cycloaddition of a bicyclic sydnone to a propargylic acid derivative. The reaction is performed under reflux conditions in the presence of a suitable solvent, such as acetic acid .
Industrial Production Methods
Industrial production of this compound typically follows the hydrogenation route due to its simplicity and cost-effectiveness. The process involves large-scale hydrogenation reactors and palladium catalysts, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group, forming a carboxylic acid derivative .
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction usually targets the pyrazole ring, leading to the formation of a dihydropyrazole derivative .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methyl group. Common reagents for this reaction include alkyl halides and nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, amines, thiols; basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Research indicates that 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine exhibits significant biological activity. Preliminary studies suggest its potential as a pharmacophore in drug discovery, particularly for anti-inflammatory and anticancer applications. The compound may function as an inhibitor or modulator of various enzymes and receptors involved in critical signaling pathways related to inflammation and cell proliferation .
Binding Affinity Studies:
Interaction studies have focused on the compound's binding affinity to various biological targets. These investigations aim to elucidate its mechanism of action and identify potential therapeutic pathways. Initial findings suggest that the compound interacts with specific receptors and enzymes involved in cellular signaling processes .
Organic Synthesis
Building Block in Synthesis:
this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the synthesis of more complex molecules tailored for specific applications in pharmaceuticals and materials science. The compound can participate in several chemical reactions that facilitate the development of derivatives with enhanced properties .
Material Science
Polymer Applications:
The compound's structural characteristics make it suitable for incorporation into polymeric materials. Its reactivity can be exploited to develop new materials with specific functionalities. This includes applications in coatings, adhesives, and other polymer-based products where enhanced performance is desired .
Case Studies
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of this compound demonstrated its ability to inhibit specific inflammatory pathways in vitro. The results indicated a dose-dependent reduction in pro-inflammatory cytokines when tested on cultured macrophages.
Case Study 2: Cancer Cell Proliferation Inhibition
In another study focused on cancer therapeutics, the compound was shown to induce apoptosis in cancer cell lines through modulation of apoptotic signaling pathways. This suggests potential utility in developing novel anticancer agents based on this scaffold.
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 6-Me-THP are significantly influenced by its substituents. Below is a detailed comparison with structurally related analogs:
Substituent Effects on Hydrophilicity and Activity
- Dihydroxymethyl Derivatives: Replacing the methyl group with dihydroxymethyl substituents increases hydrophilicity, leading to enhanced PDT efficacy against melanoma cells (A375 and HT1376). For example, dihydroxymethyl-THP-chlorins exhibit nanomolar activity due to improved cellular uptake and interaction with hydrophilic tumor microenvironments .
- Carboxylic Acid Derivatives : Derivatives with dicarboxylic acid moieties show superior solubility and target engagement but may face challenges in membrane permeability due to excessive polarity .
- 6-Methyl-THP : The methyl group provides moderate hydrophobicity, balancing solubility and membrane penetration. While less active than dihydroxymethyl analogs in PDT (e.g., IC50 values ~10–100 nM), it offers synthetic simplicity and stability .
Structural Modifications for Targeted Therapy
- Aldehyde-Substituted THP-Chlorins : Incorporating aldehyde groups enables targeting of cancer stem cells (CSCs) in endometrial cancer by forming covalent bonds with cellular proteins. This modification is absent in 6-Me-THP but demonstrates the scaffold’s versatility for functionalization .
- Platinum(II)-THP-Chlorin : A Pt(II)-coordinated derivative acts as a ratiometric oxygen sensor, leveraging dual fluorescence and phosphorescence emissions. The methyl group in 6-Me-THP lacks metal-binding capacity, limiting its utility in sensing applications .
Pharmacokinetic and Physicochemical Properties
- LogD7.4 and Solubility: Compound Substituent LogD7.4 Solubility (PBS) Biological Target 6-Me-THP Methyl ~2.5 Moderate PDT (Melanoma) Dihydroxymethyl-THP-Chlorin Dihydroxymethyl ~1.8 High PDT (Melanoma/CSCs) Compound 5 (THP Analog) Unspecified ~3.0 <6 μM DHODH Inhibition (AML) 6-Me-THP’s higher LogD7.4 compared to dihydroxymethyl derivatives suggests greater lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.
Key Research Findings
PDT Efficacy: 6-Me-THP derivatives require light activation (10 J/cm² at λ <560 nm) to generate cytotoxic reactive oxygen species (ROS). Their activity against amelanotic melanoma cells is comparable to melanotic types, indicating broad applicability .
Comparative Limitations : While 6-Me-THP lacks the CSC-targeting ability of aldehyde derivatives or the oxygen-sensing capability of Pt(II)-chlorins, its balance of stability and activity makes it a foundational scaffold for further optimization .
Biological Activity
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and applications in various therapeutic areas, particularly focusing on its anticancer and antimicrobial activities.
- Molecular Formula : CHN
- Molecular Weight : 152.20 g/mol
- CAS Number : 29460-93-3
Synthesis
The synthesis of this compound typically involves cycloaddition reactions that can yield various derivatives with distinct biological properties. One notable method includes the reaction of diazafulvenium methides with suitable substrates to form the tetrahydropyrazolo framework.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydropyrazolo[1,5-A]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings :
| Compound | Cell Line | IC (µmol/L) |
|---|---|---|
| Compound 4 | SW480 | 11.67 |
| Compound X | HepG2 | TBD |
| Compound Y | A549 | TBD |
| Compound Z | HeLa | TBD |
Antimicrobial Activity
In addition to anticancer properties, tetrahydropyrazolo derivatives have been evaluated for their antimicrobial activities:
- Study Results :
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors implicated in cancer progression and microbial resistance. For example:
- Enzyme Inhibition : Studies have indicated that some derivatives act as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis essential for rapidly proliferating cells such as cancer cells .
Case Studies
- Prostate Cancer Research : A study focused on the androgen receptor's role in prostate cancer highlighted the potential of tetrahydropyrazolo derivatives as selective androgen receptor modulators (SARMs). The compounds exhibited effective blockade of AR-mediated signaling pathways .
- Acute Myelogenous Leukemia (AML) : Research indicated that certain tetrahydropyrazolo derivatives could induce differentiation and apoptosis in AML cells through targeted modulation of cellular pathways involved in cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
